5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one
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Overview
Description
5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C8H9BrN2O and its molecular weight is 229.077. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Organic Chemistry Applications
Regio- and Chemoselective Bromination : Shirinian et al. (2012) explored bromination methods that can lead to the synthesis of compounds similar to 5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one, useful as synthons in organic synthesis and preparation of various substances (Shirinian et al., 2012).
Protein Labeling and Click-to-Release Reactions : Ros et al. (2020) synthesized a bromo-substituted compound for protein labeling and demonstrated its use in click-to-release biorthogonal reactions, potentially applicable in therapeutic contexts (Ros et al., 2020).
Synthesis of Heterocyclic Compounds : El-Hashash et al. (2015) utilized brominated compounds to prepare a series of heterocyclic derivatives with potential antibacterial activities, indicating the role of such brominated compounds in medicinal chemistry (El-Hashash et al., 2015).
Halogenated Reagents in Organic Synthesis : Rieke and Kim (2011) discussed the preparation of bromo-substituted reagents for coupling reactions, underscoring their significance in synthetic organic chemistry (Rieke & Kim, 2011).
Novel Heterocyclic Synthesis : Mahmoodi et al. (2014) described a one-pot synthesis of dihydropyridazinone derivatives, demonstrating the versatility of bromo-substituted compounds in the creation of complex molecular structures (Mahmoodi et al., 2014).
Biochemical and Biomedical Research
Cytotoxicity and Antioxidant Activities : Karalı et al. (2002) synthesized bromo-substituted indolinones, evaluating their cytotoxicity and suggesting their potential in cancer research (Karalı et al., 2002).
Antioxidant Agent Synthesis : Pirbasti et al. (2016) developed bromo-substituted thiazole derivatives with notable antioxidant properties, highlighting the application of brominated compounds in developing antioxidant agents (Pirbasti et al., 2016).
Improved Cell Cycle Detection Method : Buck et al. (2008) discussed an alternative method to detect S-phase cell cycle progression, which can be a part of studies involving bromo-substituted nucleosides like 5-bromo-2'-deoxyuridine (Buck et al., 2008).
Mechanism of Action
Target of Action
Pyridazin-3(2h)-one derivatives, to which this compound belongs, have been reported to have diverse pharmacological activities .
Mode of Action
It’s worth noting that pyridazin-3(2h)-one derivatives have been reported to interact with various biological targets, leading to a wide range of pharmacological effects .
Biochemical Pathways
Pyridazin-3(2h)-one derivatives have been reported to influence a variety of biochemical pathways, leading to diverse pharmacological activities .
Result of Action
Pyridazin-3(2h)-one derivatives have been reported to have a wide range of pharmacological effects .
Properties
IUPAC Name |
5-bromo-2-cyclobutylpyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-6-4-8(12)11(10-5-6)7-2-1-3-7/h4-5,7H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWYQFQPFYNPJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C(=O)C=C(C=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.